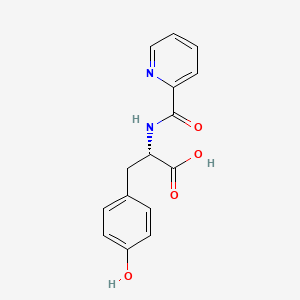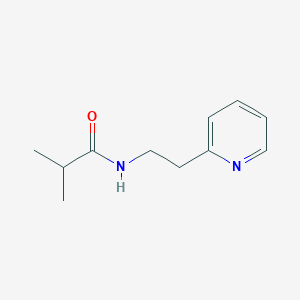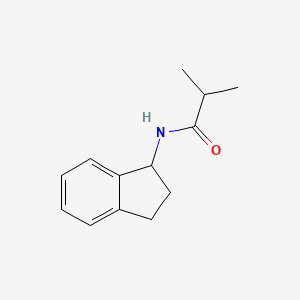![molecular formula C13H18N2O3S B7463564 N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide, also known as SCE, is a compound that has been studied for its potential use in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the inhibition of various enzymes and receptors. It has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and interact with intracellular targets. Additionally, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been shown to have low toxicity in animal models. However, one limitation of using N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide. One potential area of research is the development of analogs of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide involves the reaction of 4-sulfamoylphenylacetic acid with cyclobutanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide is approximately 70%.
Applications De Recherche Scientifique
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in various scientific research areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(15-13(16)11-3-2-4-11)10-5-7-12(8-6-10)19(14,17)18/h5-9,11H,2-4H2,1H3,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNPFKODGUJYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)

![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)